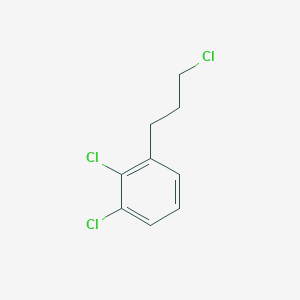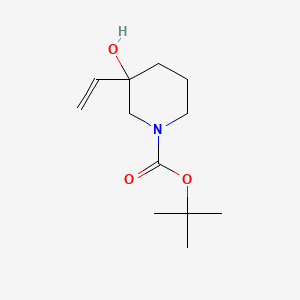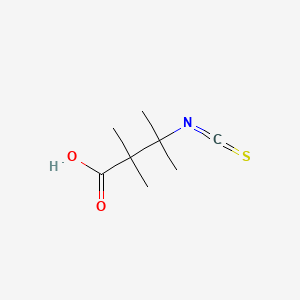
3-Isothiocyanato-2,2,3-trimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a trimethylbutanoic acid backbone, making it a valuable building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amine Catalyzed Sulfurization of Isocyanides
Reaction: Isocyanides are converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%).
Conditions: Moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone (GBL).
Yield: Moderate to high yields (34–95%) depending on the substrate.
-
Replacement Reaction with Phenyl Isothiocyanate
Reaction: Phenyl isothiocyanate reacts with corresponding amines (linked to tertiary or secondary carbon) in dimethylbenzene solvent.
Conditions: Carried out under nitrogen protection and mild conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, despite their high toxicity. more sustainable methods are being developed, such as the amine-catalyzed sulfurization of isocyanides, which offer lower toxicity and higher safety .
Analyse Des Réactions Chimiques
Types of Reactions
-
Michael Addition
Reaction: 3-Isothiocyanato-2,2,3-trimethylbutanoic acid can undergo Michael addition with various nucleophiles.
Conditions: Typically involves mild conditions and the use of chiral catalysts for enantioselective synthesis.
-
Cycloaddition Reactions
Reaction: Participates in [3+2] cycloaddition reactions to form spirocyclic compounds.
Conditions: Can be catalyzed by organocatalysts or Lewis acids.
Common Reagents and Conditions
Reagents: Elemental sulfur, amine bases (e.g., DBU), phenyl isothiocyanate, various nucleophiles.
Conditions: Mild heating, nitrogen protection, use of benign solvents.
Major Products
Spirocyclic Compounds: Formed through cycloaddition reactions.
Enantioenriched Products: Achieved through asymmetric Michael addition reactions.
Applications De Recherche Scientifique
3-Isothiocyanato-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Participates in the formation of spirocyclic compounds, which are valuable in medicinal chemistry .
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-2,2,3-trimethylbutanoic acid involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with various nucleophiles to form thiourea derivatives. These reactions are often catalyzed by chiral catalysts to achieve enantioselectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Phenyl Isothiocyanate
- Similar in structure but with a phenyl group instead of a trimethylbutanoic acid backbone.
- Used in similar reactions but may have different reactivity and selectivity .
-
3-Isothiocyanato Thiobutyrolactone
- Contains a thiobutyrolactone moiety.
- Used in the construction of bispiro compounds through Michael/cyclization reactions .
Uniqueness
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is unique due to its trimethylbutanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H13NO2S |
|---|---|
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
3-isothiocyanato-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C8H13NO2S/c1-7(2,6(10)11)8(3,4)9-5-12/h1-4H3,(H,10,11) |
Clé InChI |
VILZPRCZPKZOGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)C(C)(C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


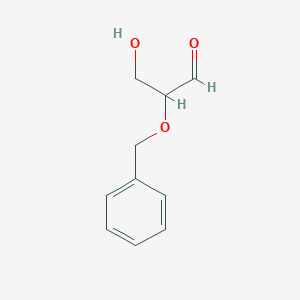
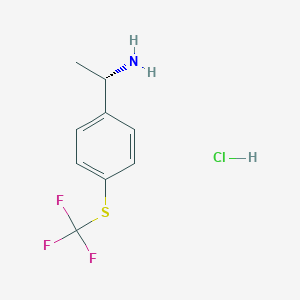

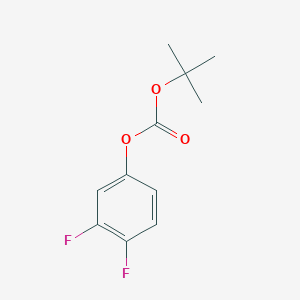
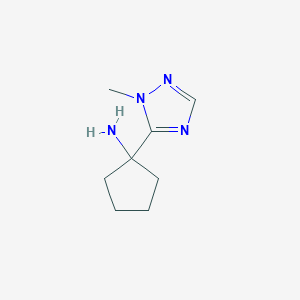
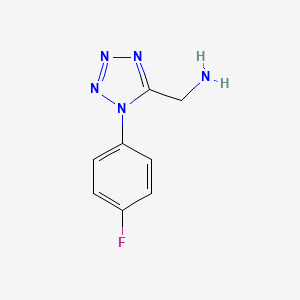
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
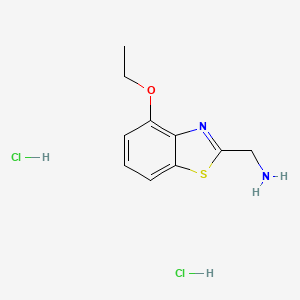
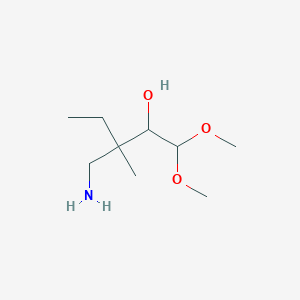
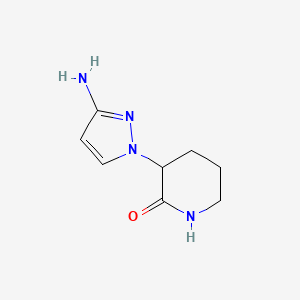
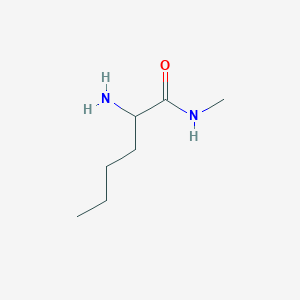
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
